

An In-depth Technical Guide to 1-Phenylcyclopentanol: Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Phenylcyclopentanol

Cat. No.: B087942

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-Phenylcyclopentanol**. It includes detailed experimental protocols for its synthesis and purification, along with an analysis of its key spectroscopic characteristics. All quantitative data is presented in structured tables for ease of reference and comparison.

Core Physical and Chemical Properties

1-Phenylcyclopentanol is a tertiary alcohol characterized by the presence of a phenyl group and a cyclopentyl ring attached to the same carbon atom bearing the hydroxyl group. Its chemical formula is $C_{11}H_{14}O$, and it has a molecular weight of 162.23 g/mol .^{[1][2]}

Physical Properties

The physical characteristics of **1-Phenylcyclopentanol** are summarized in the table below. It is typically a colorless to light yellow liquid at room temperature.^{[3][4]}

Property	Value	Reference
Molecular Weight	162.23 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	[3][4]
Boiling Point	277 °C at 760 mmHg	[5]
248.94 °C (rough estimate)	[3][4]	
Density	1.093 g/cm ³	[5][6]
1.0530 g/cm ³	[3][4]	
Flash Point	104 °C	[5]
Vapor Pressure	0.00223 mmHg at 25 °C	[5][6]
Refractive Index	1.574	[5][6]
1.5479 (estimate)	[3][4]	

Chemical Properties

The chemical properties of **1-Phenylcyclopentanol** are primarily dictated by the hydroxyl group and the phenyl ring.

Property	Value	Reference
pKa	14.49 ± 0.20 (Predicted)	[3][7]
LogP (Octanol/Water Partition Coefficient)	2.44820	[6]
Solubility	Soluble in organic solvents.	[5]

Experimental Protocols

Synthesis of 1-Phenylcyclopentanol via Grignard Reaction

The most common method for the synthesis of **1-Phenylcyclopentanol** is the Grignard reaction, which involves the reaction of phenylmagnesium bromide with cyclopentanone.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- Bromobenzene
- Cyclopentanone
- Anhydrous Calcium Chloride
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Hydrochloric acid (HCl), 6N
- Sodium bicarbonate solution, saturated
- Anhydrous magnesium sulfate
- Round-bottom flask (three-necked)
- Reflux condenser
- Dropping funnel
- Heating mantle
- Magnetic stirrer
- Separatory funnel

Procedure:

- Preparation of Phenylmagnesium Bromide (Grignard Reagent):

- All glassware must be thoroughly dried in an oven to remove any traces of water.
- In a three-necked round-bottom flask equipped with a reflux condenser (fitted with a drying tube containing anhydrous calcium chloride), a dropping funnel, and a magnetic stirrer, place magnesium turnings.
- Add a small amount of anhydrous diethyl ether to cover the magnesium.
- Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
- Add a small portion of the bromobenzene solution to the flask to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.
- Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Cyclopentanone:
 - Cool the Grignard reagent solution to 0 °C using an ice bath.
 - Prepare a solution of cyclopentanone in anhydrous diethyl ether in the dropping funnel.
 - Add the cyclopentanone solution dropwise to the cold Grignard reagent with vigorous stirring.
 - After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then reflux for 2 hours.
- Work-up and Isolation:
 - Cool the reaction mixture in an ice bath.

- Slowly and cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
- If a precipitate forms, add 6N HCl dropwise until the precipitate dissolves.
- Transfer the mixture to a separatory funnel. Separate the ether layer.
- Extract the aqueous layer with two portions of diethyl ether.
- Combine all the ether extracts and wash them with a saturated sodium bicarbonate solution and then with brine.
- Dry the ether layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.

Purification of 1-Phenylcyclopentanol

Vacuum Distillation:

- The crude **1-Phenylcyclopentanol** can be purified by vacuum distillation.
- Remove the diethyl ether solvent from the dried organic layer using a rotary evaporator.
- Assemble a vacuum distillation apparatus.
- Distill the residue under reduced pressure. Collect the fraction boiling at the appropriate temperature for **1-Phenylcyclopentanol**.

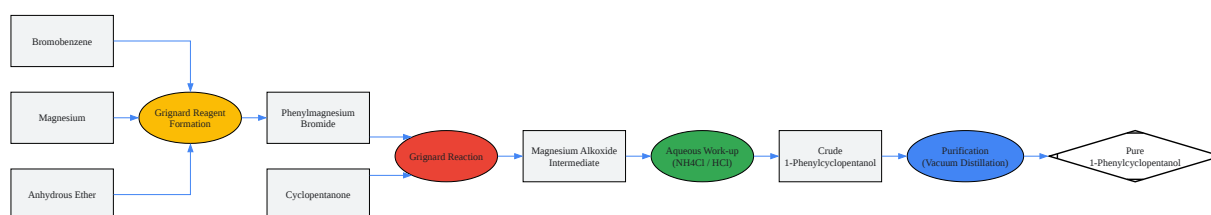
Recrystallization (if the product is a solid at room temperature or can be induced to crystallize):

- While **1-Phenylcyclopentanol** is typically a liquid, it can sometimes solidify. If so, recrystallization can be an effective purification method.
- Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., a mixture of hexane and ethyl acetate).
- Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them.

Mandatory Visualizations

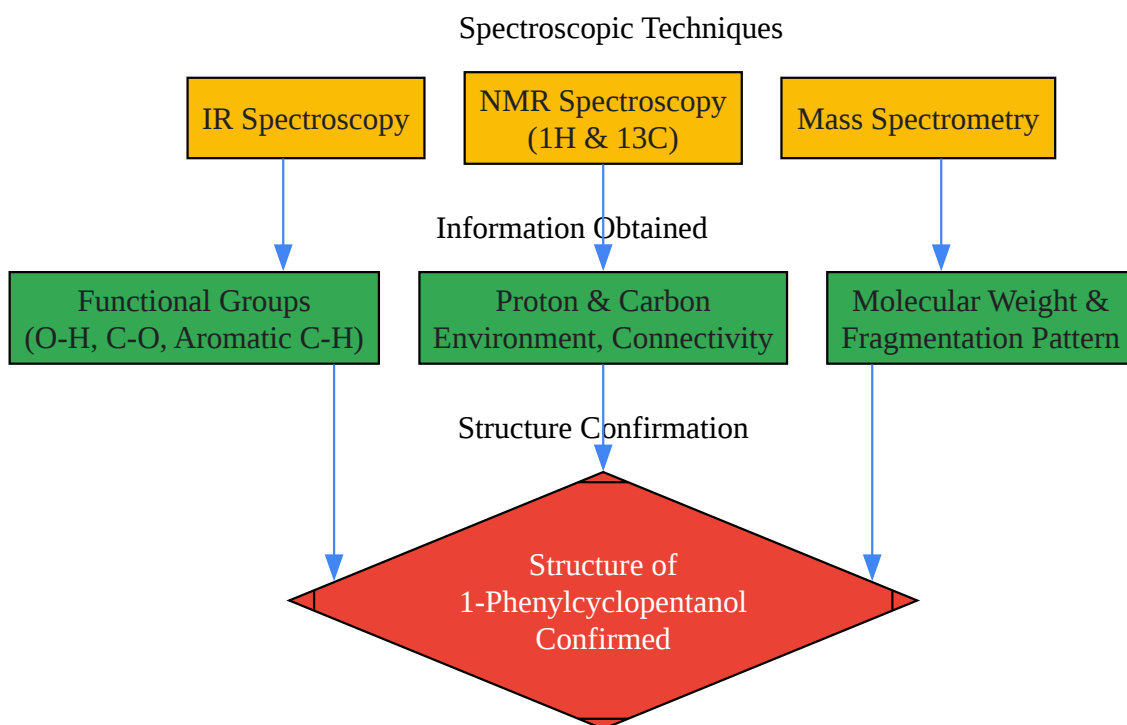
Synthesis Workflow



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Caption: Workflow for the synthesis of **1-Phenylcyclopentanol**.

Spectroscopic Analysis Logic



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Caption: Logical flow for structural elucidation.

Spectroscopic Data and Analysis

Mass Spectrometry (MS)

The mass spectrum of **1-Phenylcyclopentanol** shows a molecular ion peak (M^+) corresponding to its molecular weight.

Ion	m/z	Interpretation
[M] ⁺	162	Molecular Ion
[M-H ₂ O] ⁺	144	Loss of water
[C ₆ H ₅ CO] ⁺	105	Benzoyl cation
[C ₆ H ₅] ⁺	77	Phenyl cation

Infrared (IR) Spectroscopy

The IR spectrum of **1-Phenylcyclopentanol** exhibits characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
~3400 (broad)	Strong	O-H stretch	Alcohol
~3100-3000	Medium	C-H stretch	Aromatic
~2960-2870	Strong	C-H stretch	Aliphatic (Cyclopentyl)
~1600, 1490, 1450	Medium-Weak	C=C stretch	Aromatic Ring
~1200-1000	Strong	C-O stretch	Tertiary Alcohol
~760, 700	Strong	C-H bend	Monosubstituted Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum of **1-Phenylcyclopentanol** shows distinct signals for the different carbon environments.

Chemical Shift (δ , ppm)	Carbon Atom
~147	C1' (ipso-carbon of the phenyl ring)
~128	C3'/C5' (meta-carbons of the phenyl ring)
~127	C4' (para-carbon of the phenyl ring)
~125	C2'/C6' (ortho-carbons of the phenyl ring)
~84	C1 (quaternary carbon bearing the -OH group)
~40	C2/C5 (carbons adjacent to C1 in the cyclopentyl ring)
~24	C3/C4 (carbons of the cyclopentyl ring)

¹H NMR Spectrum (Predicted):

A definitive, published ¹H NMR spectrum with peak assignments is not readily available. However, based on known chemical shift ranges and coupling patterns, the following is a predicted spectrum:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Proton Assignment
~7.5-7.2	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~2.5-2.3	Singlet (broad)	1H	Hydroxyl proton (-OH)
~2.2-2.0	Multiplet	4H	Protons on C2 and C5 of the cyclopentyl ring
~1.9-1.7	Multiplet	4H	Protons on C3 and C4 of the cyclopentyl ring

Biological Activity and Signaling Pathways

Currently, there is a lack of significant published research on the specific biological activities and involvement of **1-Phenylcyclopentanol** in cellular signaling pathways. Further

investigation is required to elucidate its potential pharmacological or toxicological effects.

Conclusion

This technical guide provides a foundational understanding of **1-Phenylcyclopentanol**, encompassing its physical and chemical properties, a detailed synthetic protocol, and a comprehensive analysis of its spectroscopic data. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Phenylcyclopentanol: Properties, Synthesis, and Spectroscopic Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087942#physical-and-chemical-properties-of-1-phenylcyclopentanol]

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